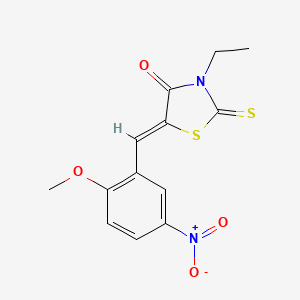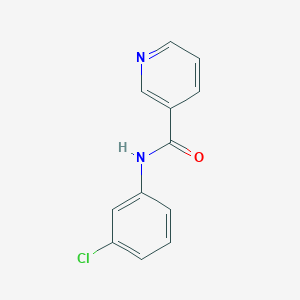
3-ethyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Vue d'ensemble
Description
3-ethyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as EMNT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EMNT is a member of the thiazolidinone family of compounds, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mécanisme D'action
The mechanism of action of 3-ethyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and inflammatory responses. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. Additionally, this compound has been shown to inhibit the activity of various kinases, including ERK1/2 and AKT, which are involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to exhibit antioxidant activity, and has been suggested as a potential treatment for oxidative stress-related diseases such as Alzheimer's disease. Additionally, this compound has been shown to exhibit anti-microbial properties, making it a potential treatment for infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-ethyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for use in lab experiments. It is a synthetic compound, which allows for high purity and reproducibility. Additionally, this compound has been extensively studied, and its properties and potential applications are well understood. However, this compound also has several limitations. It is a relatively complex compound, which may make synthesis and analysis difficult. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several potential future directions for research on 3-ethyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of more efficient synthesis methods for this compound, which may allow for larger-scale production and more widespread use in research. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which may lead to the development of more targeted and effective treatments for cancer and inflammatory diseases. Finally, there is potential for the development of this compound-based therapies for other diseases, such as Alzheimer's and infectious diseases.
Applications De Recherche Scientifique
3-ethyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been suggested as a potential chemotherapeutic agent. Additionally, this compound has been shown to exhibit anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
(5Z)-3-ethyl-5-[(2-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S2/c1-3-14-12(16)11(21-13(14)20)7-8-6-9(15(17)18)4-5-10(8)19-2/h4-7H,3H2,1-2H3/b11-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXARAFVBIAXJM-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(C=CC(=C2)[N+](=O)[O-])OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[bis(2-hydroxyethyl)amino]-3-(2-naphthyloxy)-2-propanol](/img/structure/B3869541.png)
![2-amino-4-(4-methoxyphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-4H,5H-pyrano[3,2-c]chromen-5-one](/img/structure/B3869544.png)
![N'-(3,5-dibromo-2-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3869545.png)
![4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B3869553.png)
![N-cyclopropyl-N-{[1-(3-phenoxypropyl)-1,2,5,6-tetrahydropyridin-3-yl]methyl}acetamide](/img/structure/B3869557.png)
![4-(2-{[(2-methylphenyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B3869561.png)
![7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B3869568.png)

![2-[4-(benzyloxy)phenoxy]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B3869582.png)
![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3869611.png)
![isopropyl methyl[(2-oxo-1-pyrrolidinyl)methyl]phosphinate](/img/structure/B3869626.png)


![N-{1-[(allylamino)carbonyl]-1,3-pentadien-1-yl}benzamide](/img/structure/B3869643.png)